molecular formula C17H21N3O5S B2468419 (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate CAS No. 885187-03-1

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate

Cat. No.: B2468419
CAS No.: 885187-03-1
M. Wt: 379.43
InChI Key: YQEQTJWTMVPYGR-DTQAZKPQSA-N
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Description

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyano group, and a methoxyphenyl sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the cyano and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium cyanide, and methoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxyphenyl sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Synthetic Routes

The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Piperazine Ring : The initial formation of the piperazine structure.
  • Introduction of Functional Groups : The addition of the cyano and methoxyphenyl sulfonyl groups using reagents like ethyl chloroformate and sodium cyanide under controlled conditions.

Industrial Production

In an industrial context, large-scale batch reactions are employed to optimize yield and purity, often utilizing automated reactors for efficiency.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical transformations, including oxidation and reduction reactions.

Biology

In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its structural features make it a candidate for probing biochemical pathways and may serve as an inhibitor in various assays.

Medicine

The compound shows promise in medicinal chemistry as a precursor for drug development. Its potential therapeutic properties include:

  • Anti-inflammatory Activity : Investigations into its effects on inflammatory pathways.
  • Anticancer Properties : Research into its ability to inhibit cancer cell growth through targeted interactions with specific enzymes or receptors.

Case Studies

  • Biological Activity Assessment :
    • A study demonstrated that this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Synthesis Optimization :
    • Research focused on optimizing the synthetic routes for this compound highlighted the importance of reaction conditions (temperature, solvent choice) in achieving high yields and purity levels.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 4-(2-cyano-2-((4-methylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
  • (E)-ethyl 4-(2-cyano-2-((4-chlorophenyl)sulfonyl)vinyl)piperazine-1-carboxylate
  • (E)-ethyl 4-(2-cyano-2-((4-fluorophenyl)sulfonyl)vinyl)piperazine-1-carboxylate

Uniqueness

Compared to its analogs, (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This structural variation can result in different biological activities and applications.

Biological Activity

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Cyano group : A nitrile functional group that can participate in various chemical reactions.
  • Methoxyphenyl sulfonyl group : A sulfonic acid derivative that enhances the compound's reactivity and potential biological interactions.

IUPAC Name

The IUPAC name of the compound is ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the piperazine ring .
  • Introduction of the cyano group using sodium cyanide.
  • Formation of the methoxyphenyl sulfonyl group via reaction with methoxybenzenesulfonyl chloride.

Common reagents include ethyl chloroformate and solvents like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can engage in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can participate in electrophilic aromatic substitution. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with sulfonamide or thiazole moieties have demonstrated cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring enhance anticancer efficacy .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 11.61 ± 1.92A-431
Compound 21.98 ± 1.22Jurkat

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against Gram-positive bacteria and fungi, indicating that modifications to the piperazine structure could enhance antimicrobial properties .

Study on Antitumor Activity

In a study examining various thiazole-bearing compounds, it was found that certain derivatives exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing activity .

Anticonvulsant Properties

Another study highlighted the anticonvulsant properties of related compounds, suggesting that modifications similar to those in this compound could yield effective treatments for seizure disorders.

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-3-25-17(21)20-10-8-19(9-11-20)13-16(12-18)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEQTJWTMVPYGR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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